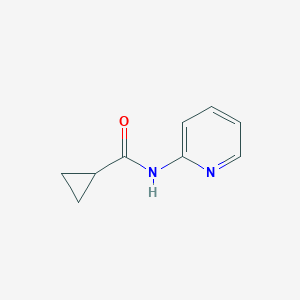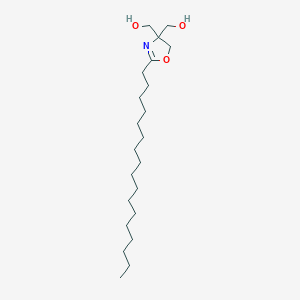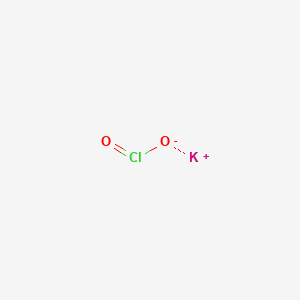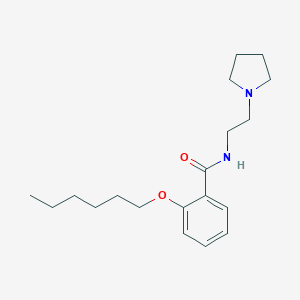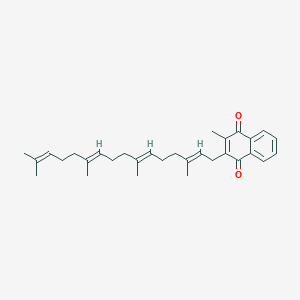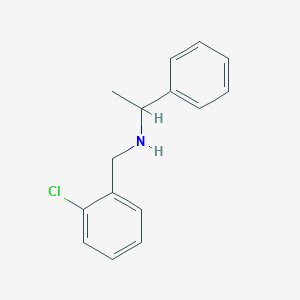
(2-Chlorobenzyl)(1-phenylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to (2-Chlorobenzyl)(1-phenylethyl)amine often involves catalytic asymmetric methods. For instance, a three-step procedure has been developed for the synthesis of 2-arylpropionic acids and 1-arylethyl amines, starting from vinyl arenes. This process includes an asymmetric hydrovinylation reaction yielding excellent enantioselectivities and regioselectivities. The products from these reactions can be further transformed into valuable 1-arylethyl amines through oxidative degradation followed by Curtius or Schmidt rearrangements, showcasing a prototypical primary amine with an alpha-chiral tertiary N-alkyl group in very good yields (Smith & RajanBabu, 2009).
Molecular Structure Analysis
Although specific analyses on the molecular structure of (2-Chlorobenzyl)(1-phenylethyl)amine are not directly highlighted in the searched papers, related compounds exhibit interesting structural features. These structures often serve as intermediates in the synthesis of biologically active compounds and can undergo various chemical transformations, reflecting the versatile nature of their molecular frameworks.
Chemical Reactions and Properties
Chemical reactions involving compounds similar to (2-Chlorobenzyl)(1-phenylethyl)amine utilize their functional groups to create complex molecules. For example, reactions with phenyl chlorothionoformate allow for the efficient synthesis of isothiocyanates from amines, showcasing the reactivity of amine groups in such compounds (Li et al., 2013). This reactivity can be tailored for the synthesis of various functionalized organic compounds, indicating the broad utility of such amines in organic synthesis.
Physical Properties Analysis
The physical properties of (2-Chlorobenzyl)(1-phenylethyl)amine and related compounds are often influenced by their molecular structure. While specific data on the compound might not be readily available, the physical properties such as melting points, boiling points, and solubility in various solvents are crucial for understanding its behavior in different chemical contexts.
Chemical Properties Analysis
The chemical properties of (2-Chlorobenzyl)(1-phenylethyl)amine, including its reactivity with other chemical agents, stability under various conditions, and its potential to undergo specific chemical transformations, are essential for its application in synthetic chemistry. Studies on related compounds reveal a wealth of chemical reactions, such as asymmetric synthesis, that provide insight into the chemical behavior of such amines (Boggs et al., 2007).
Applications De Recherche Scientifique
Synthesis of Complex Molecules
One notable application involves the use of (2-Chlorobenzyl)(1-phenylethyl)amine derivatives in the synthesis of complex molecules. For instance, the synthesis and reactivity towards carbon monoxide of optically active ortho-cyclopalladated imines derived from (R)-1-phenylethyl-benzylidene-amine have been explored. These compounds have been used to produce key organic intermediates, demonstrating the role of these amines in facilitating complex synthesis reactions and potentially aiding in the development of new pharmaceuticals and materials (Albert et al., 2007).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN/c1-12(13-7-3-2-4-8-13)17-11-14-9-5-6-10-15(14)16/h2-10,12,17H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSJSCRCNLVTTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373885 |
Source


|
| Record name | AN-329/15537194 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorobenzyl)-(1-phenylethyl)amine | |
CAS RN |
13541-05-4 |
Source


|
| Record name | AN-329/15537194 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)


